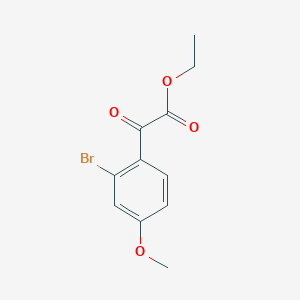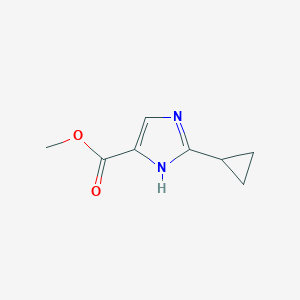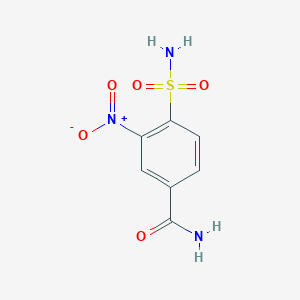
N-(4-amino-3-methylphenyl)-3-chlorobenzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Gastrokinetic Activity
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their potential as gastrokinetic agents. For instance, a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are structurally related, have shown significant effects on gastric emptying activity in rats. These compounds demonstrated gastrokinetic activity comparable to standard agents like cisapride, without having dopamine D2 receptor antagonistic activity (Kato, Morie, Yoshida, & Matsumoto, 1992).
Serotonin-3 (5-HT3) Receptor Antagonistic Activity
Another application of similar compounds is in the development of serotonin-3 (5-HT3) receptor antagonists. A series of 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which have a structural resemblance, were synthesized and evaluated. These compounds showed potent 5-HT3 receptor antagonistic activity, which is significant for therapeutic applications in conditions modulated by this receptor (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).
Anticonvulsant Properties
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have also been researched for their anticonvulsant properties. For instance, a series of N-phenylphthalimides, which include derivatives with structural similarities, demonstrated anticonvulsant properties against seizures induced in mice. These findings highlight the potential of such compounds in the development of new anticonvulsant drugs (Bailleux, Vallée, Nuyts, & Vamecq, 1994).
Insect Growth Regulation
Some derivatives of N-(4-amino-3-methylphenyl)-3-chlorobenzamide have been evaluated as insect growth regulators. For example, compounds like BAY SIR 8514, which share a structural framework, have shown efficacy in controlling populations of the spruce budworm, a significant pest in forestry (Retnakaran, 1980).
Drug Photodegradation Study
In the context of drug stability and degradation, these compounds have been used in studies exploring photodegradation pathways. For instance, the photodegradation of moclobemide, which produces 4-chlorobenzamide as a major degradation product, was investigated using techniques like Ultra-HPLC/MS/MS analysis (Skibiński & Komsta, 2012).
Mitosis Inhibition in Plant Cells
N-(4-amino-3-methylphenyl)-3-chlorobenzamide derivatives have been studied for their ability to inhibit mitosis in plant cells. This research is crucial for understanding the mechanisms of cell division and developing herbicides or plant growth regulators (Merlin, Nurit, Ravanel, Bastide, Coste, & Tissut, 1987).
Propiedades
IUPAC Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-7-12(5-6-13(9)16)17-14(18)10-3-2-4-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPDWGIAGIYWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-methylphenyl)-3-chlorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)
![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)
![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)




![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)
![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)